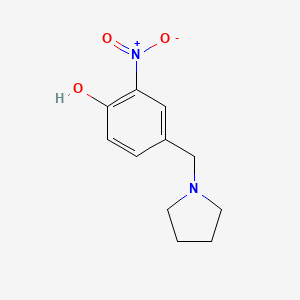
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol is a compound that belongs to the class of alkylaminophenols These compounds are characterized by the presence of both amine and phenol functional groups
准备方法
The synthesis of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol can be achieved through the Petasis reaction, which involves the reaction between an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it a preferred method for synthesizing alkylaminophenol compounds. The structural analysis of the synthesized compound can be performed using techniques such as FTIR, NMR, and UV-Vis spectrometry .
化学反应分析
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
科学研究应用
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in cancer treatment due to its antiproliferative action against cancer cells.
Materials Science: The compound’s structural properties make it suitable for use in materials science, particularly in the development of new materials with specific properties.
Biological Studies: The compound’s high antioxidant properties make it useful in biological studies, particularly in the study of oxidative stress and related diseases.
作用机制
The mechanism of action of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol involves its interaction with molecular targets and pathways in the body. The compound’s antiproliferative action against cancer cells is believed to be due to its ability to interfere with cell division and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol can be compared with other alkylaminophenol compounds, such as:
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: This compound is also synthesized using the Petasis reaction and has similar structural properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have been widely studied for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-3-9(7-10(11)13(15)16)8-12-5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChI 键 |
MVVFRSFCAWKZAY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
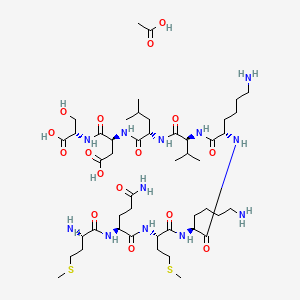
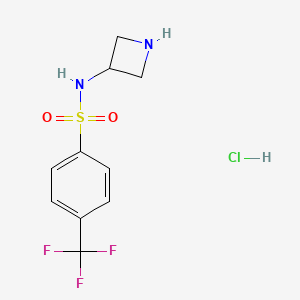
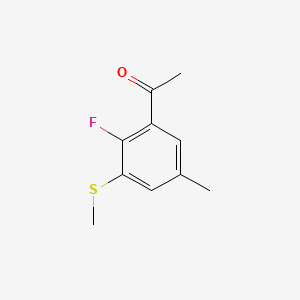
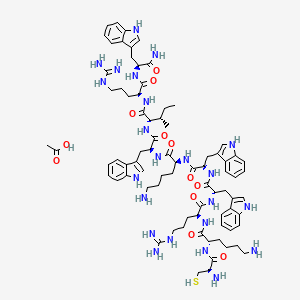
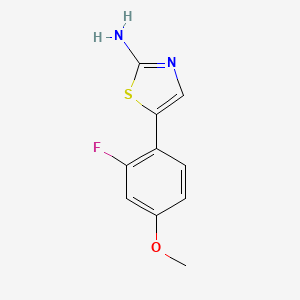
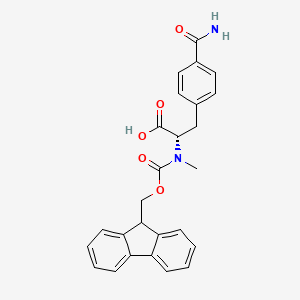
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
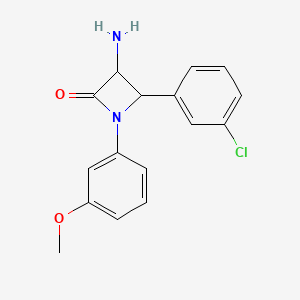
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
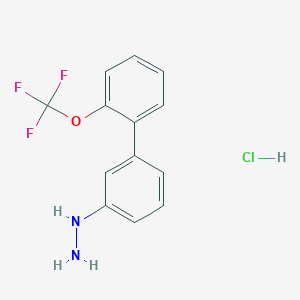
![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
